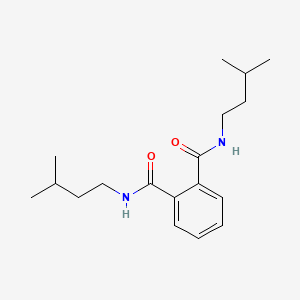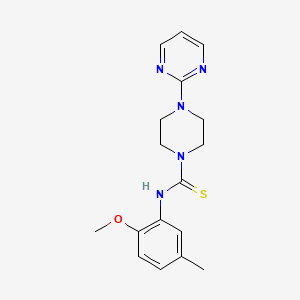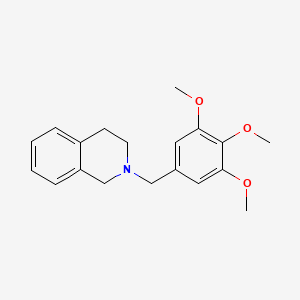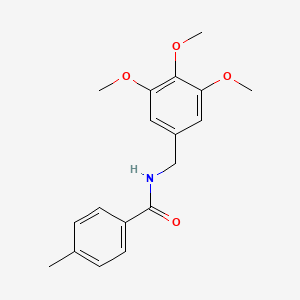![molecular formula C16H17N3O2S2 B5777630 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide is a synthetic chemical compound that belongs to the class of thienopyrimidine-based kinase inhibitors. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has gained significant attention in recent years due to its potential applications in scientific research and drug development.
Mécanisme D'action
The mechanism of action of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide involves the inhibition of the protein kinase CK2. This compound binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide in lab experiments include its potent inhibitory activity against CK2, its availability in pure form, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide. These include:
1. Further studies on the role of CK2 in cancer and other pathological conditions.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of neurodegenerative diseases.
4. Studies on the toxicity and pharmacokinetics of this compound in animal models.
5. Development of new methods for the synthesis of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide involves a multistep process that begins with the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethylamine and methylamine to form the corresponding amides. The final step involves the reaction of the amides with 2-thienyl isocyanate and potassium carbonate to yield the desired product.
Applications De Recherche Scientifique
4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has been used to study the role of CK2 in cancer, neurodegenerative diseases, and other pathological conditions.
Propriétés
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-4-19(5-2)16(21)13-10(3)11(9-17)15(23-13)18-14(20)12-7-6-8-22-12/h6-8H,4-5H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBHWWPCOVZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)


![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)